Tert-butyl N-[(1R)-2-methyl-1-[(2R)-oxiran-2-yl]propyl]carbamate
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Overview
Description
Tert-butyl N-[(1R)-2-methyl-1-[(2R)-oxiran-2-yl]propyl]carbamate is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . This compound is known for its applications in organic synthesis and as a building block in the preparation of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R)-2-methyl-1-[(2R)-oxiran-2-yl]propyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate epoxide under basic conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the carbamate, followed by the addition of the epoxide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(1R)-2-methyl-1-[(2R)-oxiran-2-yl]propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: Nucleophilic substitution reactions can occur, where the epoxide ring is opened by nucleophiles, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to open the epoxide ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted carbamates.
Scientific Research Applications
Tert-butyl N-[(1R)-2-methyl-1-[(2R)-oxiran-2-yl]propyl]carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and biologically active compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R)-2-methyl-1-[(2R)-oxiran-2-yl]propyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The epoxide ring can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds and subsequent biological effects. The specific pathways involved depend on the context of its use and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate compound used in similar applications.
Tert-butyl N-(benzyloxy)carbamate: Another carbamate derivative with different substituents, used in organic synthesis.
Tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate: A structurally related compound with additional functional groups.
Uniqueness
Tert-butyl N-[(1R)-2-methyl-1-[(2R)-oxiran-2-yl]propyl]carbamate is unique due to its specific combination of functional groups, which allows for diverse reactivity and applications. The presence of the epoxide ring and the tert-butyl carbamate moiety provides a versatile platform for chemical modifications and biological interactions.
Properties
IUPAC Name |
tert-butyl N-[(1R)-2-methyl-1-[(2R)-oxiran-2-yl]propyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-7(2)9(8-6-14-8)12-10(13)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,13)/t8-,9+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEANBMDEHAYTRY-DTWKUNHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1CO1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]([C@@H]1CO1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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